molecular formula C26H22FNO3 B6566291 4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 921785-49-1

4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B6566291
CAS No.: 921785-49-1
M. Wt: 415.5 g/mol
InChI Key: VOWDPGNFWFLIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one (coumarin) core substituted at position 2 with a 4-fluorophenyl group and at position 6 with a benzamide moiety bearing a tert-butyl group.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)18-8-4-17(5-9-18)25(30)28-20-12-13-23-21(14-20)22(29)15-24(31-23)16-6-10-19(27)11-7-16/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDPGNFWFLIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Kostanecki acylation reaction, which involves the acylation of salicylaldehyde with acetic anhydride followed by cyclization. The resulting chromone is then subjected to further functionalization to introduce the tert-butyl and fluorophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity : Research indicates that compounds similar to 4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide exhibit significant antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
  • Antitumor Properties : The compound has been investigated for its antitumor activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
  • Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Study on Antibacterial Activity : A recent study published in Medicinal Chemistry evaluated various derivatives of chromene compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The study found that certain modifications, including the introduction of a fluorine atom, significantly enhanced antibacterial activity.
  • Antitumor Mechanisms : In a study conducted by researchers at a leading university, this compound was tested against multiple cancer cell lines. Results indicated that the compound induced G0/G1 phase arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Model Studies : A model study focusing on inflammatory responses demonstrated that this compound could reduce cytokine production in macrophages activated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The chromone core can bind to various receptors and enzymes, modulating their activity. The tert-butyl group enhances the compound's stability and bioavailability, while the fluorophenyl group contributes to its specificity and potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzamide-chromenone scaffold is prevalent in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Chromen-2-yl) R2 (Benzamide) Key Properties/Applications References
4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-fluorophenyl 4-tert-butyl High lipophilicity (tert-butyl); potential metabolic stability (fluorophenyl)
4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0122) 3-methylphenyl 4-chloro Enhanced crystallinity (chloro); screening compound for drug discovery
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide phenyl 4-bromo Higher molecular weight (Br); potential halogen bonding in crystallography
3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 4-methoxyphenyl 3,4,5-trimethoxy Increased solubility (methoxy); electron-rich aromatic system
N-(4-(pyridin-2-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide (GSK1570606A) N/A 4-fluorophenyl Thiazole core; fluorophenyl for target binding (e.g., kinase inhibition)
Key Observations:
  • Electronic Effects : Fluorophenyl and methoxy groups donate electron density, influencing π-π stacking and hydrogen bonding. Halogens (Cl, Br) may enhance crystallinity and intermolecular interactions .
  • Biological Relevance : Fluorophenyl groups are common in pharmaceuticals for metabolic stability and target affinity, as seen in GSK1570606A .

Crystallographic and Computational Analysis

Compounds with fluorophenyl groups, such as those in , exhibit isostructural packing with triclinic symmetry, where fluorophenyl moieties adopt perpendicular orientations relative to the planar core . Similar analysis tools (e.g., SHELX, Mercury) are employed for structure determination, suggesting that the target compound’s crystal structure could be resolved using these methods .

Biological Activity

4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a tert-butyl group , a chromen-4-one moiety , and a benzamide group , which collectively contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit key protein kinases involved in cell proliferation and survival, particularly those in the MAPK/ERK signaling pathway. Additionally, it has been suggested that the compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFR-β), and fms-like tyrosine kinase 3 (FLT-3), which are crucial for tumor growth and metastasis .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Enzyme Inhibition

Research has focused on the compound's ability to inhibit cholinesterases, which are enzymes critical in neurotransmission. The inhibition kinetics have been studied, revealing IC50 values that suggest moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such activity could have implications for neurodegenerative diseases like Alzheimer's .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 was determined to be approximately 15 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively induces programmed cell death .

Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer, Antimicrobial15 (MCF-7), 32 (S. aureus)Apoptosis induction, Membrane disruption
Compound AModerate Anticancer20Apoptosis induction
Compound BWeak Antimicrobial>100Unknown

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide?

A multi-step synthesis typically involves coupling a 4-fluorophenyl-substituted chromen-4-one intermediate with 4-tert-butylbenzoyl chloride. Key steps include:

  • Step 1 : Preparation of the chromen-4-one core via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions .
  • Step 2 : Amidation using coupling agents (e.g., HATU or EDCI) in anhydrous DMF or THF to attach the benzamide moiety .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and torsion angles. Mercury software aids in visualizing packing interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and tert-butyl protons (δ 1.3 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1670 cm⁻¹ for chromen-4-one; amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer screening : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays to measure inhibition of kinases or proteases, using ATP/NADH-coupled systems .

Advanced Research Questions

Q. How can computational methods predict its pharmacokinetic properties?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with bioavailability. Software like MOE or Schrödinger validates models via R² and Q² metrics .
  • ADMET prediction : SwissADME or pkCSM predicts blood-brain barrier penetration, CYP450 inhibition, and toxicity profiles .

Q. What strategies resolve contradictions in activity data across studies?

  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line origin, serum concentration).
  • Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., Polo-like kinase 1 for anticancer activity) .
  • Dosage optimization : Evaluate time-dependent cytotoxicity to rule out false positives from acute toxicity .

Q. How is molecular docking applied to study its binding mode?

  • Protocol :
    • Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., Plk1 kinase PDB: 2OU7).
    • Perform docking with AutoDock Vina or Glide, using a grid centered on the ATP-binding site.
    • Validate poses with MM-GBSA scoring or molecular dynamics simulations (100 ns) .
  • Key interactions : Fluorophenyl groups may form π-π stacking with His89, while the benzamide engages in hydrogen bonds with Asp194 .

Q. How can crystallographic data improve structure-activity relationships (SAR)?

  • Electron density maps : Identify conformational flexibility in the chromen-4-one ring and torsional angles of the benzamide group .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π) influencing solubility and stability .

Notes

  • Methodological rigor : Answers emphasize reproducible protocols (e.g., docking grids, crystallization conditions) over theoretical definitions.
  • Advanced tools : SHELX, Mercury, and QSAR software are industry standards for structural and predictive analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.